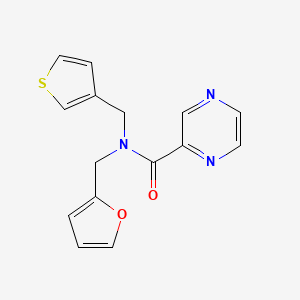

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-15(14-8-16-4-5-17-14)18(9-12-3-7-21-11-12)10-13-2-1-6-20-13/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAVURQEMNUMGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide” typically involves the following steps:

Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of furan and thiophene groups: These groups can be introduced via nucleophilic substitution reactions using furan-2-ylmethyl and thiophen-3-ylmethyl halides.

Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction with pyrazine-2-carboxylic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and furan rings undergo selective oxidation under controlled conditions:

-

Thiophene oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium converts the thiophene ring to a sulfone group, enhancing electrophilicity.

-

Furan oxidation : Hydrogen peroxide (H₂O₂) in acetic acid oxidizes the furan ring to a maleic anhydride derivative.

Reduction Reactions

The carboxamide group and heterocycles participate in reduction processes:

-

Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine.

-

Pyrazine ring reduction : Catalytic hydrogenation (H₂/Pd-C) partially saturates the pyrazine ring to a dihydropyrazine.

Nucleophilic Substitution

The methylene bridges and carboxamide group enable nucleophilic attacks:

-

Methylene substitution : Reaction with sodium methoxide (NaOMe) replaces the methylene-linked thiophene with methoxy groups.

-

Amide hydrolysis : Hydrochloric acid (HCl) hydrolyzes the carboxamide to a carboxylic acid and amine.

C–H Activation and Cross-Coupling

The pyrazine and thiophene rings participate in palladium-catalyzed reactions:

-

Suzuki coupling : Brominated derivatives react with arylboronic acids using BrettPhos Pd G3 catalyst.

-

C–H arylation : Direct arylation at the pyrazine C3 position employs Pd(OAc)₂ and hexafluoroisopropanol (HFIP) as solvent.

Thiophene Functionalization

-

Sulfonation : Chlorosulfonic acid introduces sulfonic acid groups at the thiophene C5 position.

Furan Functionalization

-

Vilsmeier–Haack formylation : Introduces a formyl group at the furan C5 position.

Comparative Reactivity Data

Mechanistic Insights

-

Amide reduction : LiAlH₄ coordinates with the carbonyl oxygen, followed by hydride transfer to form the amine .

-

C–H activation : Pd catalysts stabilize transition states via π-arene interactions, enabling direct functionalization .

-

Thiophene oxidation : KMnO₄ generates electrophilic manganese species that attack the sulfur atom, leading to sulfone formation.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide is being researched for its antimicrobial and anticancer properties.

Antimicrobial Activity:

Recent studies indicate significant antimicrobial effects against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Bacillus subtilis | 0.30 |

| Candida albicans | 0.35 |

These results suggest that the compound exhibits potent antibacterial and antifungal activities, potentially outperforming traditional antibiotics like ciprofloxacin in certain assays.

Anticancer Activity:

In vitro studies have demonstrated that this compound inhibits cancer cell proliferation effectively, with the following IC50 values against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 10.1 |

Lower IC50 values indicate higher potency, highlighting its potential as a therapeutic agent in cancer treatment.

Materials Science

The compound is being explored for its electronic properties , making it a candidate for use in organic semiconductors and nonlinear optical materials . Its unique structure allows for enhanced charge transport properties, which are critical in developing advanced electronic devices.

Organic Synthesis

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions, makes it valuable in organic synthesis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives similar to N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide:

- Synthesis of Derivatives: A study synthesized a series of pyrazolyl-thiazole derivatives showing promising antimicrobial activity, particularly when combined with existing antibiotics.

- Molecular Docking Studies: Computational studies have been conducted to elucidate the interaction between the compound and its biological targets, revealing favorable binding affinities that support its efficacy as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide” would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Physicochemical Properties

Melting points, solubility, and stability of pyrazine carboxamides vary significantly with substituents:

- Melting Points: Halogenated derivatives (e.g., N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide) exhibit higher melting points (239–262°C) due to strong intermolecular interactions . In contrast, alkylamino-substituted analogs (e.g., 5-pentylamino derivatives) melt at 128–156°C . The target compound’s melting point is expected to fall within this range, influenced by its heteroaromatic groups.

- Stability : Pyrazine carboxamides with bulky substituents (e.g., trifluoromethylphenyl) show greater stability against degradation compared to smaller substituents . The thiophen moiety may confer oxidative stability, as sulfur-containing analogs are less prone to hydrolysis .

Antimycobacterial Activity

- N-(3-(Trifluoromethyl)phenyl)pyrazine-2-carboxamide derivatives exhibit MIC values of 1–4 µg/mL against Mycobacterium tuberculosis, attributed to their lipophilic substituents enhancing membrane penetration .

Antimicrobial Activity

- Furan-containing analogs (e.g., N-(furan-2-ylmethyl)-cyanoacetamide derivatives) demonstrate broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans . This suggests the target compound could share similar efficacy.

Elicitor Activity in Plant Cultures

- Pyrazine carboxamides like N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide enhance flavonolignan production in Silybum marianum callus cultures by up to 300% . The target compound’s heteroaromatic groups may similarly influence secondary metabolite biosynthesis.

Degradation and Stability

- Pyrazine carboxamides degrade under oxidative conditions, forming hydroxylated or acylated byproducts. For example, N-(1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide degrades into BTZ1 (5%) and BTZ2 (1%) after one month in air . The target compound’s stability profile would require empirical validation but is expected to align with sulfur-containing analogs due to thiophen’s antioxidative properties .

Biological Activity

N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazine core along with furan and thiophene substituents, suggests diverse biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research.

Structural Characteristics

The molecular formula of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide is , with a molecular weight of approximately 298.35 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of functional groups capable of forming hydrogen bonds and engaging in nucleophilic substitutions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide. For instance, a study evaluating related pyrazole derivatives showed significant cytotoxic effects against various human cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The IC50 values were comparable to that of the standard drug doxorubicin, indicating promising therapeutic potential .

Antimicrobial Activity

The structural features of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide suggest it may exhibit antimicrobial properties. Similar compounds have been evaluated for their ability to inhibit bacterial growth and have shown effectiveness against various strains. The presence of electron-withdrawing groups has been linked to enhanced activity against pathogens .

Antiviral Activity

Research indicates that derivatives containing pyrazine and furan rings can act as antiviral agents. For example, modifications at specific positions on these rings have been shown to enhance binding affinity to viral targets, thereby improving their efficacy against viral infections .

The biological activity of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide can be attributed to its ability to interact with key biological macromolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or viral replication.

- DNA Interaction : Studies suggest that similar compounds can induce DNA damage in cancer cells, leading to apoptosis.

- Binding Affinity : Computational studies have predicted strong binding interactions with target receptors or enzymes, enhancing their biological effectiveness.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A series of novel compounds based on the pyrazole scaffold demonstrated significant anticancer activity through mechanisms involving DNA damage and apoptosis induction .

- SAR Studies : Structure–activity relationship (SAR) analyses have indicated that specific substitutions on the pyrazine ring can enhance both anticancer and antimicrobial activities, guiding future synthetic efforts .

- Molecular Docking Studies : Computational docking studies have provided insights into the binding modes and affinities of N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)pyrazine-2-carboxamide with various biological targets, suggesting its potential as a lead compound in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.